6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolopyridine precursor, followed by the introduction of the methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine include other halogenated pyrrolopyridines and derivatives with different substituents on the pyrrolopyridine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine, iodine, and methoxyethyl substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various research applications, offering unique reactivity and potential for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
6-chloro-3-iodo-1-(2-methoxyethyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIN2O/c1-15-5-4-14-6-8(12)7-2-3-9(11)13-10(7)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZICOUQFQEKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1N=C(C=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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